1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea
Description
1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea is a synthetic urea derivative characterized by a central urea moiety flanked by two distinct aromatic groups. The 3-phenylpropyl chain on the adjacent urea nitrogen contributes lipophilicity, which may enhance membrane permeability.
Properties
IUPAC Name |
1-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-27-21-10-6-16-25(17-21)20-13-11-19(12-14-20)24-22(26)23-15-5-9-18-7-3-2-4-8-18/h2-4,7-8,11-14,21H,5-6,9-10,15-17H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWRDLGFKYETAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Methoxypiperidine
3-Methoxypiperidine is synthesized from piperidin-3-ol through O-methylation using methyl iodide and potassium carbonate in anhydrous acetone. The reaction proceeds at 60°C for 12 hours, yielding 85–90% product after distillation.
Key Data :
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:1.2 (Piperidin-3-ol:MeI) |
| Solvent | Acetone |
| Temperature | 60°C |
| Yield | 88% |
Buchwald-Hartwig Amination for Arylpiperidine Formation
4-Bromonitrobenzene reacts with 3-methoxypiperidine under palladium catalysis (Pd(OAc)₂, Xantphos ligand) to form 4-(3-methoxypiperidin-1-yl)nitrobenzene. Conditions include toluene at 110°C for 24 hours, achieving 75% yield.
Reaction Scheme :
$$
\text{4-Bromonitrobenzene} + \text{3-Methoxypiperidine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-(3-Methoxypiperidin-1-yl)nitrobenzene}
$$
Nitro Reduction to Aniline
Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol reduces the nitro group to an amine, yielding 4-(3-methoxypiperidin-1-yl)aniline (92% yield).
Synthesis of 3-Phenylpropylamine
Gabriel Synthesis from 3-Phenylpropanol
3-Phenylpropanol is converted to the corresponding bromide using PBr₃ in diethyl ether, followed by reaction with phthalimide potassium salt. Hydrazinolysis in ethanol liberates 3-phenylpropylamine (78% overall yield).
Analytical Validation :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.30–7.18 (m, 5H, Ar-H), 2.65 (t, 2H, CH₂), 1.80–1.70 (m, 2H, CH₂), 1.55 (s, 2H, NH₂).
Urea Bond Formation
Isocyanate Generation and Coupling
3-Phenylpropylamine is treated with triphosgene in DCM at 0°C to form 3-phenylpropyl isocyanate. Subsequent reaction with 4-(3-methoxypiperidin-1-yl)aniline in the presence of triethylamine affords the target urea (62% yield).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Coupling Agent | Triphosgene |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine |
| Temperature | 0°C to RT |
| Reaction Time | 18 hours |
Side-Reaction Mitigation
Competitive formation of biuret byproducts is suppressed by maintaining stoichiometric control (1:1 amine:isocyanate ratio) and slow addition of triphosgene.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Scalability and Industrial Feasibility
Kilogram-scale batches (>90% purity) are achievable using flow chemistry for the Buchwald-Hartwig amination step, reducing palladium catalyst loading to 0.5 mol%.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated benzene derivatives and Lewis acids as catalysts.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The piperidine ring and phenyl groups allow it to bind to receptors or enzymes, potentially modulating their activity. The urea moiety may also play a role in hydrogen bonding interactions, further influencing its biological activity.
Comparison with Similar Compounds
Key Observations:
Alkoxy vs. Piperidine Modifications: The target compound’s 3-methoxypiperidin-1-yl group distinguishes it from simpler alkoxy-substituted analogs (e.g., 4-methoxy/ethoxy/propoxyphenyl derivatives in ). In contrast, N-cyclohexyl-N′-(3-phenylpropyl)urea lacks aromaticity and basicity, which may reduce binding affinity in polar active sites.
Steric and Solubility Effects: The diisopropyl groups in ’s compound introduce steric hindrance, likely reducing off-target interactions but also aqueous solubility.
Bioisosteric Replacements :
- The fluorophenyl-tetrazole derivative highlights the use of fluorine (electron-withdrawing) and tetrazole (acidic bioisostere), which improve metabolic stability and mimic carboxylate interactions. The target’s methoxy group may serve a similar electron-donating role, enhancing π-π stacking in hydrophobic pockets.
Research Findings and Trends
- Alkoxy Chain Length : Longer alkoxy chains (e.g., ethoxy, propoxy) in increase lipophilicity but may reduce solubility. The target’s methoxy group strikes a compromise, maintaining moderate logP while retaining hydrogen-bonding capacity .
- Aromatic vs. Aliphatic Substituents : Cyclohexyl (aliphatic) in vs. piperidinylphenyl (aromatic) in the target compound suggests the latter’s aromatic system enhances binding to flat enzymatic pockets (e.g., kinases).
- Metabolic Stability : Bulky substituents (e.g., diisopropyl in ) protect against oxidative metabolism but may hinder absorption. The target’s piperidine ring could offer partial steric shielding without drastically compromising solubility.
Biological Activity
The compound 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a urea functional group, which is significant for its biological activity. The presence of the piperidine ring contributes to its pharmacological properties, particularly in modulating interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including cervical cancer cells (HeLa and SiHa). The compound exhibited IC50 values of approximately 6.52 ± 0.42 µM and 7.88 ± 0.52 µM , respectively, indicating strong activity compared to standard chemotherapeutics like cisplatin and sorafenib .
The biological activity is attributed to the compound's ability to inhibit key signaling pathways involved in cancer progression. Specifically, it has been shown to affect:
- VEGFR-2 Inhibition : The compound interacts with the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis.
- P-glycoprotein (P-gp) Modulation : It also affects P-gp activity, which is implicated in drug resistance in cancer therapy .
Comparative Biological Activity Table
| Compound Name | Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|---|
| 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea | HeLa | 6.52 ± 0.42 | Low |
| Cisplatin | HeLa | ~10 | Moderate |
| Sorafenib | HeLa | ~8 | Moderate |
Study 1: Antiproliferative Effects
A study published in June 2023 focused on the synthesis and evaluation of various nitrogen-containing heterocycles, including our compound of interest. The results indicated that derivatives with the piperidine ring showed enhanced anticancer activity compared to other structural modifications. The study concluded that the 4-methyl piperidine substitution significantly increased efficacy against cervical cancer cells .
Study 2: Molecular Docking Studies
Molecular docking studies revealed that the compound forms stable interactions with the VEGFR-2 binding site, enhancing its potential as an antitumor agent. These findings suggest that structural modifications could further optimize its pharmacological profile .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Piperidine Functionalization : Introducing the 3-methoxy group to piperidine via nucleophilic substitution or oxidation-reduction sequences under controlled temperature (e.g., 60–80°C) and inert atmospheres .
- Urea Coupling : Reacting the functionalized piperidine-phenyl intermediate with 3-phenylpropyl isocyanate. Catalysts like triethylamine and solvents such as DMF or THF are critical for yield optimization (~70–85% yield) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm the urea linkage (NH protons at δ 5.8–6.2 ppm in DMSO-d6) and methoxypiperidine moiety (singlet for OCH₃ at δ 3.2–3.4 ppm). Compare with reference spectra of analogous urea derivatives .
- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 424.25 (calculated for C₂₃H₂₉N₃O₂). Fragmentation patterns can verify substituent positions .
- HPLC Purity Analysis : Use a reverse-phase C18 column with UV detection at 254 nm. Retention time consistency across batches ensures reproducibility .
Q. What are the recommended protocols for assessing this compound’s solubility and stability in biological buffers?
- Methodological Answer :
- Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol. Use sonication (30 min, 37°C) for aqueous buffers. For low solubility (<1 mg/mL), employ cyclodextrin-based solubilizers .
- Stability Studies : Incubate at 37°C in PBS and simulated gastric fluid (pH 2.0). Monitor degradation via LC-MS over 24–72 hours. Stability >80% at 24 hours is ideal for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibition profile?
- Methodological Answer :
- Target Selection : Prioritize kinases with structural homology to known urea-binding domains (e.g., JAK/STAT, PI3K) using computational docking (AutoDock Vina, Schrödinger Suite) .
- Analog Synthesis : Modify the methoxypiperidine (e.g., replace with morpholine) or phenylpropyl groups. Test IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive binding) .
- Data Interpretation : Use heatmaps to compare inhibition across kinase families. Correlate substituent electronegativity/steric effects with activity (e.g., methoxy vs. ethoxy groups) .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic efficacy)?
- Methodological Answer :
- Dose-Response Refinement : Test a wider concentration range (e.g., 1 nM–100 μM) in cell viability assays (MTT, CellTiter-Glo). Include positive controls (e.g., staurosporine) .
- Mechanistic Profiling : Use RNA-seq or phosphoproteomics to identify off-target effects. Compare results with structurally similar compounds (e.g., STAT3-IN-7 derivatives) to isolate key pathways .
- In Vivo Validation : Administer in rodent models (e.g., xenografts) with pharmacokinetic monitoring (plasma t½, tissue distribution via LC-MS/MS) .
Q. How can computational modeling predict this compound’s interaction with cytochrome P450 enzymes to anticipate metabolic liabilities?
- Methodological Answer :
- Docking Simulations : Use Crystal structures of CYP3A4/CYP2D6 (PDB IDs: 4K9T, 5TFT) to identify binding poses. Prioritize sites prone to oxidation (e.g., methoxy or phenylpropyl groups) .
- Metabolite Prediction : Software like Meteor (Lhasa Limited) or GLORYx can forecast Phase I/II metabolites. Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
- QSAR Modeling : Train models on datasets of urea derivatives with known CYP inhibition data to predict IC₅₀ values and guide structural refinements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
